Benzoyloxyacetic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8O4 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
2-benzoyloxyacetic acid |
InChI |
InChI=1S/C9H8O4/c10-8(11)6-13-9(12)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11) |
InChI Key |
GLRLYEVLJAZIFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Benzoyloxyacetic Acid and Its Analogues
Conventional and Advanced Synthetic Pathways to Benzoyloxyacetic Acid
The formation of this compound primarily relies on the creation of an ester linkage between a glycolic acid backbone and a benzoyl group. This is typically achieved through well-established acylation and esterification reactions.
Esterification represents a fundamental approach to synthesizing this compound. This method involves the reaction of glycolic acid with a suitable benzoylating agent. The hydroxyl group of glycolic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoylating agent. While various benzoylating agents can be employed, the reaction mechanism hinges on the activation of the benzoic acid moiety to facilitate the ester bond formation. Common activating agents and conditions are essential for driving the reaction towards high yields.
A prevalent and effective strategy for the synthesis of acyloxycarboxylic acids, including this compound, involves the acylation of glycolic acid using benzoyl chloride or its derivatives. This reaction is often conducted in the presence of a base, such as triethylamine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction. A catalyst, frequently 4-dimethylaminopyridine (B28879) (DMAP), is also commonly added to enhance the reaction rate.
For instance, a method for synthesizing octanoyloxyacetic acid, an analogue of this compound, involves the dropwise addition of octanoyl chloride to a solution of glycolic acid, triethylamine, and a catalytic amount of 4-dimethylaminopyridine in a solvent like chloroform (B151607) google.com. This general procedure is readily adaptable for the synthesis of this compound by substituting octanoyl chloride with benzoyl chloride. The reaction proceeds via the nucleophilic attack of the glycolic acid's hydroxyl group on the carbonyl carbon of the highly reactive acid chloride.
The efficiency of this compound synthesis is highly dependent on the careful optimization of various reaction parameters. The goal is to maximize the yield of the desired product while minimizing the formation of impurities. Key factors that are often manipulated include the choice of solvent, the type and amount of base and catalyst, the reaction temperature, and the duration of the reaction.
Modern approaches to chemical synthesis have increasingly employed advanced algorithms to streamline the optimization process. Bayesian optimization, for example, is a powerful tool that can efficiently explore a vast space of possible reaction conditions to identify the optimal set of parameters much faster than traditional one-variable-at-a-time methods chimia.chsemanticscholar.org. This technique uses previous experimental results to inform the selection of subsequent experiments, converging on optimal conditions for objectives like yield and purity with a reduced number of experimental runs chimia.ch.
Table 1: Parameters for Optimization in this compound Synthesis
Parameter Variable Typical Options Impact on Reaction Solvent Reaction Medium Dichloromethane, Chloroform, Tetrahydrofuran (THF), Acetonitrile Affects solubility of reactants and can influence reaction rate and side reactions. Base Acid Scavenger Triethylamine, Pyridine, Diisopropylethylamine (DIPEA) Neutralizes acidic byproducts (e.g., HCl), driving the reaction to completion. Catalyst Rate Enhancement 4-Dimethylaminopyridine (DMAP) Increases the rate of acylation, allowing for milder reaction conditions. Temperature Reaction Energy 0 °C to reflux Influences reaction kinetics; higher temperatures can increase rate but may also promote side product formation. Reactant Ratio Stoichiometry Equimolar or slight excess of acylating agent Can be adjusted to ensure complete consumption of the limiting reagent.
Synthesis and Structural Modification of this compound Derivatives
The this compound scaffold serves as a versatile template for the creation of a diverse library of related compounds. Through targeted structural modifications, new analogues with varied properties can be synthesized.
The synthesis of substituted acyloxy- and aroyloxyacetic acid analogues follows methodologies similar to that of the parent compound. By employing a range of substituted benzoyl chlorides (e.g., 4-nitrobenzoyl chloride, 4-methoxybenzoyl chloride) or different aliphatic acyl chlorides (e.g., acetyl chloride, propionyl chloride), a wide array of derivatives can be accessed. The fundamental reaction involves the acylation of glycolic acid with the selected acid chloride, typically under the same base- and catalyst-mediated conditions described previously google.com. This modular approach allows for systematic alterations to the aroyl or acyl portion of the molecule, enabling the exploration of structure-activity relationships in various contexts.
The carboxylic acid functional group of this compound provides a reactive handle for its covalent attachment to other molecular frameworks, including heterocyclic systems. To achieve this, the carboxylic acid is typically activated to enhance its electrophilicity. Common activation methods include conversion to an acid chloride (using reagents like thionyl chloride or oxalyl chloride), an active ester, or through the use of carbodiimide (B86325) coupling agents.
Once activated, the this compound moiety can be reacted with nucleophilic sites (such as amino or hydroxyl groups) present on a heterocyclic ring. This results in the formation of an amide or ester linkage, respectively, thereby incorporating the entire this compound structure into a more complex molecule. This strategy is a key tool for creating novel chemical entities that combine the structural features of this compound with those of diverse heterocyclic platforms.
Table 2: Chemical Compounds Mentioned
Compound Name Chemical Formula Role in Article This compound C₉H₈O₄ Primary subject of the article Glycolic acid C₂H₄O₃ Starting material/reactant Benzoyl chloride C₇H₅ClO Reactant/benzoylating agent Octanoyloxyacetic acid C₁₀H₁₈O₄ Analogue used as a synthetic example Octanoyl chloride C₈H₁₅ClO Reactant for analogue synthesis Triethylamine C₆H₁₅N Base/acid scavenger in synthesis 4-Dimethylaminopyridine (DMAP) C₇H₁₀N₂ Catalyst in synthesis Hydrochloric acid HCl Byproduct of acylation reaction Thionyl chloride SOCl₂ Reagent for activating carboxylic acids Oxalyl chloride C₂Cl₂O₂ Reagent for activating carboxylic acids Chloroform CHCl₃ Reaction solvent
Derivatization for Enhanced Biological Activity and Specificity
Derivatization is a critical strategy for modifying the structure of a lead compound like this compound to optimize its biological activity, selectivity, and pharmacokinetic properties. By chemically altering functional groups, researchers can fine-tune the molecule's interaction with biological targets. The primary sites for derivatization on this compound are the carboxylic acid and the phenyl ring, allowing for a wide range of structural modifications.
Common derivatization approaches applicable to carboxylic acids include:
Amide and Ester Formation: Converting the carboxylic acid group into a diverse array of amides or esters can significantly alter the compound's polarity, solubility, and ability to form hydrogen bonds. This can lead to improved cell permeability and modified binding affinity for target receptors or enzymes.
Bioisosteric Replacement: The carboxylic acid group can be replaced with other acidic functional groups, known as bioisosteres (e.g., tetrazoles, hydroxamic acids), to improve metabolic stability or enhance target engagement while maintaining the necessary acidic character for biological function.
Ring Substitution: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) onto the benzoyl moiety can modulate the electronic properties and steric profile of the molecule. These changes can influence ligand-receptor interactions, potentially increasing potency and specificity. For instance, strategic placement of substituents can favor binding to a specific receptor subtype, thereby reducing off-target effects.
The following table summarizes key derivatization strategies and their intended outcomes for enhancing the biological profiles of carboxylic acid-containing compounds.
| Derivatization Strategy | Target Functional Group | Reagent/Method Example | Primary Goal |
| Amidation | Carboxylic Acid | Amine coupling (e.g., using HATU or EDC) | Enhance metabolic stability, modify solubility, introduce new binding interactions. |
| Esterification | Carboxylic Acid | Fischer esterification (acid-catalyzed) | Improve cell permeability (prodrug strategy), alter pharmacokinetic profile. |
| Aromatic Substitution | Phenyl Ring | Electrophilic Aromatic Substitution (e.g., nitration, halogenation) | Modulate electronic properties, improve binding affinity and specificity. |
| Bioisosteric Replacement | Carboxylic Acid | Synthesis of tetrazole analogues | Enhance oral bioavailability, improve metabolic stability. |
This table is a representative summary of common derivatization strategies applicable to molecules like this compound, based on established medicinal chemistry principles.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals and pharmaceutical intermediates to minimize environmental impact. These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. For a compound like this compound, which is often prepared via the reaction of a benzyl (B1604629) alcohol derivative with a haloacetic acid, green methodologies offer significant improvements over traditional methods that may use pyrophoric bases like sodium hydride .
Ultrasound-Assisted Synthetic Protocols
Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful green chemistry tool. It dramatically accelerates reaction rates, improves yields, and often allows for milder reaction conditions compared to conventional methods nih.gov. The physical principle behind sonochemistry is acoustic cavitation—the formation, growth, and implosive collapse of microscopic bubbles in a liquid medium. This collapse generates localized hot spots with extremely high temperatures (around 5000 K) and pressures (up to 10,000 atm), providing the energy to activate chemical species and overcome reaction barriers taylorfrancis.com.
Key advantages of ultrasound-assisted synthesis include:
Reduced Reaction Times: Reactions that might take several hours or days can often be completed in minutes nih.gov.
Increased Yields and Purity: Sonication can lead to higher product yields and cleaner reactions by minimizing side-product formation.
Energy Efficiency: It provides a more efficient means of transferring energy to a reacting system than conventional heating.
Use of Milder Conditions: Many reactions can be conducted at lower temperatures and pressures, enhancing safety and reducing energy consumption.
In the context of synthesizing precursors for this compound, ultrasound has been shown to be highly effective. For example, various heterocyclic compounds have been synthesized in water under catalyst-free conditions with excellent yields (>90%) and significantly reduced reaction times using ultrasonic irradiation nih.gov.
The table below presents examples of reactions relevant to the synthesis of organic acids and their derivatives, highlighting the efficiency of ultrasound assistance.
| Reaction Type | Catalyst/Solvent System | Ultrasound Conditions | Reaction Time | Yield |
| Synthesis of Pyranopyrazoles nih.gov | Catalyst-free / Water | 40 kHz, 250 W | 2.5-6 times faster than silent conditions | >90% |
| Synthesis of Dihydropyrano[2,3-c]pyrazoles nih.gov | Catalyst-free / Water | 40 kHz, 250 W, 50 °C | 35 min | 92% |
| Synthesis of Rhodanine Derivatives nih.gov | Catalyst-free / Water | 20 kHz, 600 W | 3 min | >95% |
Environmentally Benign Reaction Media and Catalysis
A cornerstone of green chemistry is the replacement of volatile and hazardous organic solvents with safer, more sustainable alternatives. Similarly, the development of efficient and recyclable catalysts minimizes waste and improves atom economy.
Environmentally Benign Reaction Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. Ultrasound-assisted syntheses, in particular, often show excellent results in aqueous media nih.govksu.edu.sa. Another class of green solvents is deep eutectic solvents (DES), which are mixtures of compounds that form a eutectic with a melting point far lower than the individual components. A DES composed of choline chloride and oxalic acid, for instance, has been successfully used as both a catalyst and an environmentally benign reaction medium. Such solvents are often biodegradable, non-toxic, and cost-effective nih.gov.
Green Catalysis: Green catalysts are broadly classified into homogeneous and heterogeneous systems nih.gov.
Heterogeneous Catalysts: These are solid-phase catalysts that are easily separated from the reaction mixture by simple filtration, allowing for their recovery and reuse. This simplifies product purification and reduces waste. Examples include zeolites, clays (like K-10 montmorillonite), and metal oxides nih.gov. Zeolites, for instance, are effective in acylation reactions and can be reused multiple times researchgate.net. Recently, novel magnetic bionanocomposites, such as Fe3O4@chitosan-tannic acid, have been developed as highly efficient and recyclable catalysts that can be separated using an external magnet nih.gov.
Homogeneous Catalysts: While more challenging to separate, certain homogeneous catalysts are considered green due to their low toxicity and high efficiency. For example, lactic acid has been used as an inexpensive and sustainable catalyst for synthesizing N-heterocycles under solvent-free conditions unl.pt.
The following table provides examples of green catalysts and their applications in organic synthesis.
| Catalyst | Type | Reaction Example | Key Advantages |
| Zeolite P researchgate.net | Heterogeneous | Synthesis of 1,2-aryldisubstituted benzimidazoles | Recyclable, high yields, short reaction times. |
| K-10 Montmorillonite nih.gov | Heterogeneous | Synthesis of isobenzofuran-1(3H)-ones | Recyclable, metal-free, high yields. |
| Fe3O4@chitosan-tannic acid nih.gov | Heterogeneous (Magnetic) | Synthesis of pyranopyrazoles | Easily separable with a magnet, reusable, biodegradable components. |
| Choline chloride-oxalic acid nih.gov | Homogeneous / Medium | Synthesis of spirooxindoles | Biodegradable, non-toxic, dual-role as catalyst and solvent. |
Advanced Analytical Methodologies for Benzoyloxyacetic Acid Characterization
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methodologies are indispensable for determining the molecular structure and assessing the purity of Benzoyloxyacetic acid. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the compound's atomic arrangement and molecular mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of molecular structure.
Proton (¹H) NMR Spectral Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. The spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the benzoyl group, the methylene protons of the acetic acid moiety, and the acidic proton of the carboxyl group.
The aromatic protons typically appear in the downfield region of the spectrum (δ 7.0-8.5 ppm) due to the deshielding effect of the benzene (B151609) ring current. The protons ortho to the electron-withdrawing ester group are expected to be the most deshielded. The methylene (-CH₂-) protons, situated between two electron-withdrawing groups (an ester and a carboxylic acid), are anticipated to resonate at a lower field than typical alkyl protons, likely in the range of δ 4.5-5.0 ppm. The carboxylic acid proton (-COOH) is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift, often above δ 10.0 ppm.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -COOH | > 10.0 | Broad Singlet (br s) | 1H |
| Aromatic (ortho-H) | ~8.1 | Doublet (d) | 2H |
| Aromatic (para-H) | ~7.6 | Triplet (t) | 1H |
| Aromatic (meta-H) | ~7.5 | Triplet (t) | 2H |
| -O-CH₂- | ~4.8 | Singlet (s) | 2H |
Carbon-13 (¹³C) NMR Spectral Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for the carbonyl carbons of the ester and carboxylic acid groups, the carbons of the aromatic ring, and the methylene carbon.
The carbonyl carbon of the carboxylic acid is typically found in the range of δ 170-185 ppm, while the ester carbonyl carbon appears slightly upfield, around δ 165-175 ppm. The aromatic carbons will produce several signals between δ 125-135 ppm, with the carbon attached to the ester group (ipso-carbon) being the most deshielded in that region. The methylene carbon (-CH₂-), being attached to an oxygen atom, is expected to appear in the range of δ 60-70 ppm.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -COOH | ~172 |
| -C(=O)O- | ~166 |
| Aromatic (para-C) | ~134 |
| Aromatic (ortho-C) | ~130 |
| Aromatic (ipso-C) | ~129 |
| Aromatic (meta-C) | ~128 |
| -O-CH₂- | ~62 |
Two-Dimensional NMR Correlational Studies
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR spectra and for confirming the connectivity of the molecule. wikipedia.org
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling relationships. For this compound, cross-peaks would be expected between the adjacent aromatic protons (ortho-meta and meta-para), confirming their relative positions on the benzene ring. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. wikipedia.org In the HSQC spectrum of this compound, a cross-peak would confirm the correlation between the methylene protons (~4.8 ppm) and the methylene carbon (~62 ppm). It would also correlate the aromatic protons with their respective aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together molecular fragments. Key expected correlations for this compound would include:
A correlation from the methylene protons (-CH₂-) to both the ester carbonyl carbon and the carboxylic acid carbonyl carbon.
Correlations from the ortho-aromatic protons to the ester carbonyl carbon.
These 2D NMR techniques, used in combination, provide a comprehensive and definitive structural elucidation of this compound. wikipedia.org
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a vital tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. scielo.br
For this compound (C₉H₈O₄), the nominal molecular weight is 180.16 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺˙) at m/z = 180. A prominent fragment is expected from the loss of the carboxylic acid group (-COOH), and another from the cleavage of the ester linkage. The fragmentation pattern of benzoic acid often shows a characteristic loss of a hydroxyl radical followed by carbon monoxide, and similar fragmentation pathways can be anticipated for this compound. docbrown.info
Key predicted fragments include:
m/z 105: This would correspond to the benzoyl cation [C₆H₅CO]⁺, formed by the cleavage of the ester bond. This is often a very stable and abundant ion for benzoyl derivatives. docbrown.info
m/z 77: Corresponding to the phenyl cation [C₆H₅]⁺, likely formed by the loss of CO from the benzoyl cation. docbrown.info
m/z 135: Resulting from the loss of the carboxyl group (-COOH, 45 Da) from the molecular ion.
| Predicted m/z | Predicted Fragment Ion | Predicted Loss from Molecular Ion |
|---|---|---|
| 180 | [C₉H₈O₄]⁺˙ (Molecular Ion) | - |
| 135 | [C₈H₇O₂]⁺ | -COOH |
| 105 | [C₇H₅O]⁺ | -OCH₂COOH |
| 77 | [C₆H₅]⁺ | -COOCH₂COOH |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. emerypharma.com This precision allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments, serving as a powerful confirmation of the compound's identity.
For this compound, the exact mass can be calculated based on the masses of its constituent isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915).
Calculated Exact Mass of C₉H₈O₄: 180.04226 Da
HRMS can easily distinguish between compounds with the same nominal mass but different elemental compositions. The high mass accuracy confirms the molecular formula and adds a high degree of confidence to the structural assignment.
Vibrational Spectroscopy for Functional Group and Bond Characterization
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and covalent bonds present in a molecule. ucdavis.edu
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each functional group has a characteristic absorption frequency, making FT-IR an excellent tool for identifying the structural components of this compound.
Key expected FT-IR absorption bands for this compound, based on data from analogous compounds, are summarized in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 (very broad) | docbrown.info |
| Aromatic & Aliphatic | C-H Stretch | 3100 - 2850 | udel.edu |
| Ester | C=O Stretch | 1755 - 1735 | spectroscopyonline.com |
| Carboxylic Acid | C=O Stretch | 1710 - 1680 | docbrown.infospectroscopyonline.com |
| Aromatic Ring | C=C Stretch | 1600 and 1500 | udel.edu |
| Ester & Carboxylic Acid | C-O Stretch | 1320 - 1000 (multiple strong, broad bands) | spectroscopyonline.comuobabylon.edu.iq |
| Carboxylic Acid | O-H Bend (out-of-plane) | ~930 | spectroscopyonline.com |
The spectrum would be characterized by a very broad O-H stretching band from the carboxylic acid, often overlapping the C-H stretching region, which is a hallmark of hydrogen-bonded carboxylic acids. docbrown.info Two distinct carbonyl (C=O) stretching peaks would be anticipated: one at a higher wavenumber for the ester (~1740 cm⁻¹) and one at a lower wavenumber for the conjugated carboxylic acid (~1685-1700 cm⁻¹). spectroscopyonline.comlibretexts.org The presence of multiple strong, broad bands in the 1300 to 1000 cm⁻¹ region, corresponding to the two different C-O stretching vibrations of the ester and the C-O stretch of the acid, would further confirm the structure. udel.eduspectroscopyonline.comuobabylon.edu.iq
Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations, providing a unique molecular fingerprint. americanpharmaceuticalreview.comresearchgate.net For this compound, Raman spectroscopy would be effective in characterizing the aromatic ring and the carbon backbone.
| Functional Group/Moiety | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Reference |
| Benzoyl Group | Aromatic C-H Stretch | 3090 - 3010 | tandfonline.com |
| Benzoyl Group | Ring Breathing Mode | ~1000 | |
| Benzoyl Group | C=C Stretch (in-ring) | ~1600 | researchgate.net |
| Carboxylic Acid | C=O Stretch | ~1650-1700 | |
| Acetic Acid Moiety | CH₃ Rocking/Bending | ~890 |
The Raman spectrum would clearly show the characteristic peaks of the benzoyl group, which are often strong due to the polarizability of the aromatic ring. tandfonline.com The technique is valuable for monitoring chemical reactions, such as the esterification of benzoic acid, where unique reactant and product peaks can be tracked in real-time. americanpharmaceuticalreview.com
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds containing chromophores, such as the aromatic ring in this compound.
The UV-Vis spectrum of this compound is expected to be dominated by the benzoyl chromophore. Based on studies of benzoic acid and aromatic esters, this compound would likely exhibit strong absorption maxima (λmax) in the ultraviolet region. acs.org
| Compound | λmax (nm) | Solvent/Conditions | Reference |
| Benzoic Acid | 230, 274 | Acidic Mobile Phase (pH < 3) | sielc.com |
| Benzoic Acid | ~230 | Aqueous solution, pH 2.5 | rsc.org |
The absorption spectrum is influenced by the solvent and the pH of the solution. For benzoic acid, the neutral form (at acidic pH) shows a higher absorbance and a slight red shift compared to the anionic (benzoate) form at basic pH. rsc.org Given the structural similarity, this compound is predicted to have a primary absorption maximum around 230 nm, making this wavelength suitable for detection and quantification in spectrophotometric and chromatographic analyses. sielc.comresearchgate.net
Chromatographic Separation and Quantification Techniques
Chromatographic methods are essential for separating this compound from complex mixtures and for its precise quantification. nih.gov High-Performance Liquid Chromatography (HPLC) is the most widely applied technique for this purpose.
High-Performance Liquid Chromatography (HPLC) Method Development
Developing a robust HPLC method for the analysis of this compound involves the careful selection of a stationary phase (column), mobile phase, and detector. sigmaaldrich.com The goal is to achieve good resolution, peak shape, and sensitivity.
Column Selection: A reversed-phase C18 column is typically the first choice for separating moderately polar compounds like this compound. sigmaaldrich.comnih.gov For more complex separations or to achieve different selectivity, other stationary phases such as Phenyl, RP-Amide, or mixed-mode columns that combine reversed-phase and ion-exchange characteristics can be employed. sielc.comhelixchrom.com
Mobile Phase Optimization: The mobile phase for reversed-phase HPLC usually consists of a mixture of water and an organic solvent, such as acetonitrile or methanol. To ensure good peak shape and reproducible retention for an acidic analyte like this compound, the ionization of the carboxylic acid group must be suppressed. nih.gov This is achieved by acidifying the mobile phase with an additive like formic acid, trifluoroacetic acid (TFA), or phosphoric acid to a pH at least one unit below the analyte's pKa. sigmaaldrich.com Volatile buffers like formic acid or TFA are preferred for LC-MS applications. sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often used to separate components in a complex sample in a reasonable timeframe. nih.gov
Detection: Based on its UV-Vis absorption profile, the most common and effective method for detecting this compound is UV detection. A wavelength of approximately 230 nm or 274 nm would provide high sensitivity. sielc.comnih.gov
A typical set of starting parameters for an HPLC method for this compound is outlined below.
| Parameter | Condition | Reference |
| Column | Reversed-Phase C18, e.g., 4.6 x 150 mm, 5 µm | nih.gov |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid | sielc.com |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | sielc.com |
| Elution Mode | Gradient | nih.gov |
| Flow Rate | 1.0 mL/min | sielc.com |
| Detection | UV at 230 nm or 274 nm | sielc.comnih.gov |
| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |
Method validation would then be performed to establish linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the method is suitable for its intended purpose, such as routine quality control or research. upb.roresearchgate.net
Gas Chromatography (GC) for Trace Analysis
Gas Chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. For the trace analysis of less volatile organic acids like this compound, derivatization is often a necessary step to enhance volatility and improve chromatographic performance. nih.govresearchgate.net The poor volatility of carboxylic acids can hinder their direct analysis by GC. nih.gov Chemical derivatization, such as methylation or silylation, converts the polar carboxyl group into a less polar and more volatile ester or silyl ester, respectively. nih.govresearchgate.net For instance, azelaic acid, a dicarboxylic acid, has been successfully derivatized into dimethyl azelate (DMA) and di(trimethylsilyl) azelate for GC analysis. nih.gov Similarly, benzoic acid can be converted to its methyl ester in the injector block by using reagents like tetramethylammonium hydroxide. researchgate.net
The general procedure for trace analysis of an organic acid like this compound using GC would involve:
Sample Preparation: Extraction of the analyte from the sample matrix. Methods like liquid-liquid extraction with solvents such as chloroform (B151607) or ether, or solid-phase extraction (SPE) on an anion exchange cartridge, can be employed. nih.govscholarsresearchlibrary.com
Derivatization: The extracted analyte is then derivatized. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). nih.gov
GC Analysis: The derivatized sample is injected into the GC system. The separation is typically performed on a capillary column, such as a DB-5, which has a (5%-phenyl)-methylpolysiloxane stationary phase. nih.govscholarsresearchlibrary.com A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and quantification. nih.govnih.gov
Validated GC methods for organic acids demonstrate high sensitivity and reliability. For example, a validated method for derivatized azelaic acid showed excellent linearity over a wide concentration range, with low limits of detection (LOD) and quantification (LOQ). nih.gov Similarly, methods for other organic acids have achieved detection limits in the nanogram per milliliter (ng/mL) range. nih.gov
| Parameter | Finding for Derivatized Azelaic Acid nih.gov | Finding for Various Organic Acids nih.govnih.gov |
|---|---|---|
| Linearity (Concentration Range) | 100 ng/mL to 100 mg/mL | Not specified |
| Correlation Coefficient (r or r²) | > 0.99 | 0.9874–0.9994 |
| Limit of Detection (LOD) | 10 ng/mL | 3–272 ng/mL (0.04-0.42 µmol/L) |
| Limit of Quantification (LOQ) | 100 ng/mL | Not specified |
| Accuracy/Recovery (%) | 96.4–103.4% | 82.97–114.96% (100-111% for 12 of 15 acids) |
| Precision (CV %) | <2.0% (Inter- and Intraday) | 0.32–13.76% |
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Analysis
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex mixtures. nih.govijarnd.com For the characterization of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and widely used combinations. nih.gov These techniques provide a dual level of information: the chromatography component separates the analyte from matrix interferences, while the mass spectrometer provides mass information that aids in structural elucidation and definitive identification. longdom.org
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the high-resolution separation capability of gas chromatography with the sensitive and selective detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile or semi-volatile compounds. longdom.org As with standalone GC, analysis of this compound by GC-MS requires a derivatization step to increase its volatility. nih.govnih.gov The mass spectrometer detector offers significant advantages over other detectors, as it provides structural information based on the fragmentation pattern of the analyte. nih.gov This fragmentation pattern can be compared against spectral libraries for confident identification. nih.gov GC-MS methods have been successfully developed for the simultaneous analysis of multiple organic acids in various matrices, demonstrating good separation within a reasonable runtime. nih.govmdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly versatile technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. researchgate.net A key advantage of LC-MS for analyzing organic acids like this compound is that derivatization is often not required, as the analysis is performed in the liquid phase. researchgate.net This simplifies sample preparation and avoids potential issues with derivatization efficiency. nih.gov
LC-MS is frequently used in metabolomics and clinical applications for the analysis of a wide range of carboxylic acids. nih.govresearchgate.net Different LC modes, such as reversed-phase (RP-LC) or hydrophilic interaction chromatography (HILIC), can be employed to achieve optimal separation. nih.govnih.gov The mass spectrometer, often a tandem MS (MS/MS) system, provides high sensitivity and specificity, allowing for reliable quantification even at low concentrations. researchgate.net The coupling of LC with MS has been shown to be extremely useful for the rapid survey of compounds in complex mixtures. nih.govresearchgate.net
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
|---|---|---|
| Principle | Separates volatile/derivatized compounds in the gas phase, followed by mass analysis. longdom.org | Separates compounds in the liquid phase, followed by mass analysis. longdom.org |
| Derivatization | Generally required for polar carboxylic acids to increase volatility. nih.govnih.gov | Often not necessary, simplifying sample preparation. researchgate.net |
| Advantages | Excellent separation efficiency; extensive spectral libraries for identification. nih.gov | Applicable to a wider range of polar and non-volatile compounds; mild ionization conditions. researchgate.net |
| Challenges | Limited to thermally stable and volatile compounds; potential derivatization artifacts. | Potential for ion suppression from matrix components; lower chromatographic resolution than GC for some compounds. researchgate.net |
| Typical Application | Analysis of organic acids in microbial samples, food, and environmental matrices. nih.govmdpi.com | Analysis of carboxylic acids in biological fluids and tissues for metabolomics and clinical studies. nih.govresearchgate.net |
Biological Activities and Mechanistic Investigations of Benzoyloxyacetic Acid
Exploration of Cellular and Molecular Mechanisms of Action in Non-Clinical Models
Extensive literature searches did not yield specific studies on the cellular and molecular mechanisms of action of benzoyloxyacetic acid. The following sections detail the absence of available research data for the specified areas of investigation.
Modulation of Specific Biochemical Pathways and Metabolic Reprogramming
There is currently no available scientific literature detailing the modulation of specific biochemical pathways or metabolic reprogramming by this compound in non-clinical models. Research into how this compound may alter cellular metabolism, such as glycolysis, the citric acid cycle, or fatty acid metabolism, has not been published. Consequently, no data exists to populate tables or provide detailed findings on its effects on metabolic fluxes or pathway intermediates.
Investigations of Interactions with Biological Macromolecules (e.g., proteins, receptors)
No studies have been identified that investigate the direct interactions of this compound with biological macromolecules. Information regarding its potential binding to specific proteins, receptors, enzymes, or nucleic acids is not present in the current body of scientific literature. As a result, there are no research findings to report on its binding affinities, mechanisms of interaction, or the functional consequences of such interactions.
Cellular Responses to this compound Exposure (excluding toxicity)
There is a lack of published research on the specific cellular responses to this compound exposure, outside of toxicological assessments. Investigations into its effects on cellular processes such as signal transduction, gene expression, cell differentiation, proliferation (in a non-toxic context), or morphology are not available. Therefore, no detailed findings or data tables on these cellular responses can be provided.
Medicinal Chemistry Applications and Rational Drug Design Involving Benzoyloxyacetic Acid
Benzoyloxyacetic acid as a Synthetic Precursor in Pharmaceutical Intermediates
The chemical architecture of this compound, featuring a benzoic acid moiety linked to an acetic acid via an ester bond, provides a reactive handle for a variety of chemical transformations. This makes it an attractive starting material for the synthesis of more elaborate molecules that serve as crucial intermediates in the production of active pharmaceutical ingredients (APIs).
While specific, publicly documented examples of large-scale pharmaceutical production directly utilizing this compound as a named precursor are not extensively detailed in readily available literature, its structural motifs are present in numerous biologically active compounds. The general synthetic utility of benzoic acid derivatives is well-established in the synthesis of a wide array of pharmaceuticals. For instance, the core structure is found in drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents. The acetic acid side chain offers a point for further functionalization or for influencing the pharmacokinetic properties of a molecule.
The synthesis of various pharmaceutical intermediates often involves the strategic use of benzoic acid and its derivatives. These synthetic routes can include esterification, amidation, and various coupling reactions to build molecular complexity. The this compound structure can be envisioned as a pre-functionalized building block, potentially streamlining synthetic pathways to target molecules.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. By systematically modifying a lead compound and evaluating the resulting changes in potency and selectivity, medicinal chemists can identify the key structural features required for a desired therapeutic effect. While comprehensive SAR studies specifically centered on a broad class of "this compound derivatives" are not widely published under this exact classification, the principles can be applied to understand the potential of this scaffold.
Elucidation of Key Pharmacophoric Features
A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target and elicit a biological response. For derivatives of this compound, the key pharmacophoric features would likely include:
An Aromatic Ring: The benzene (B151609) ring can engage in various non-covalent interactions with a biological target, such as π-π stacking, hydrophobic interactions, and cation-π interactions. Its presence is often crucial for anchoring the molecule within a binding pocket.
A Hydrogen Bond Acceptor: The carbonyl oxygen of the ester and the carboxylic acid group can act as hydrogen bond acceptors, forming crucial interactions with hydrogen bond donors on the target protein.
A Hydrogen Bond Donor: The hydroxyl group of the carboxylic acid can act as a hydrogen bond donor.
An Anionic Center: At physiological pH, the carboxylic acid group will be deprotonated, providing an anionic center that can engage in ionic interactions with positively charged residues in the target's active site.
The spatial arrangement and orientation of these features are critical for optimal binding and biological activity.
Impact of Substituent Effects on Biological Potency
The biological potency of this compound derivatives can be significantly modulated by introducing various substituents onto the benzene ring. The nature, position, and size of these substituents can influence the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with the biological target.
The following table illustrates the hypothetical impact of different substituents on the biological activity of a this compound derivative, based on general principles of medicinal chemistry.
| Substituent Position | Substituent Type | Predicted Effect on Potency | Rationale |
| ortho | Electron-withdrawing (e.g., -NO2, -CF3) | May increase or decrease | Can influence the acidity of the carboxylic acid and the conformation of the molecule. Steric hindrance may negatively impact binding. |
| meta | Electron-donating (e.g., -OCH3, -CH3) | May increase | Can enhance electron density in the aromatic ring, potentially strengthening π-π interactions. |
| para | Halogen (e.g., -F, -Cl, -Br) | Generally increases | Can enhance binding through halogen bonding and increase lipophilicity, improving cell membrane permeability. |
| Any | Bulky alkyl group | Likely decreases | Can cause steric clashes within the binding pocket, preventing optimal orientation. |
These predictions are based on established principles, and the actual effect would need to be determined experimentally for each specific biological target.
Rational Design and Optimization of Novel this compound Analogues
Rational drug design leverages the understanding of a biological target's structure and the SAR of lead compounds to design and synthesize more potent and selective drug candidates. Both ligand-based and structure-based approaches can be applied to the optimization of novel analogues of this compound.
Ligand-Based Drug Design (LBDD) Approaches
In the absence of a known 3D structure of the biological target, ligand-based drug design (LBDD) methods are employed. These approaches rely on the knowledge of a set of molecules that are known to be active against the target.
Pharmacophore Modeling: Based on a set of active this compound analogues, a 3D pharmacophore model can be generated. This model represents the essential 3D arrangement of chemical features required for biological activity. The generated pharmacophore can then be used as a query to screen large virtual compound libraries to identify novel and structurally diverse molecules with the potential to be active.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be performed on a series of this compound derivatives with known biological activities. These studies generate statistical models that correlate the 3D properties (steric and electrostatic fields) of the molecules with their biological potency. The resulting contour maps can guide the design of new analogues with improved activity by indicating regions where steric bulk is favored or disfavored, and where positive or negative electrostatic potential is beneficial.
Structure-Based Drug Design (SBDD) Methodologies
When the 3D structure of the biological target is available, typically from X-ray crystallography or NMR spectroscopy, structure-based drug design (SBDD) becomes a powerful tool for lead optimization.
Molecular Docking: Molecular docking simulations can be used to predict the binding mode and affinity of this compound analogues within the active site of a target protein. By analyzing the docked poses, medicinal chemists can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. This information can then be used to design modifications to the this compound scaffold that enhance these interactions and improve potency. For example, if docking reveals an unoccupied hydrophobic pocket near the benzene ring, adding a suitable hydrophobic substituent at that position could lead to a more potent inhibitor.
The following table outlines a hypothetical SBDD strategy for a this compound-based inhibitor.
| Target Protein Feature | Design Strategy for this compound Analogue | Rationale |
| Hydrophobic pocket adjacent to the para-position of the benzene ring | Introduce a small alkyl or halogen substituent at the para-position. | To occupy the hydrophobic pocket and increase binding affinity through hydrophobic interactions. |
| Hydrogen bond donor residue near the ester carbonyl | No modification needed if interaction is present. If not, consider isosteric replacements that can act as hydrogen bond acceptors. | To maintain or introduce a critical hydrogen bond for anchoring the ligand. |
| Positively charged residue (e.g., Arginine, Lysine) near the carboxylic acid | No modification needed. | To maintain the favorable ionic interaction with the anionic carboxylate group. |
| Unoccupied space in the active site | Extend the molecule with a suitable linker and functional group. | To explore additional binding interactions and potentially increase selectivity. |
Integration with Computational Drug Design and Virtual Screening
The integration of computational methods into medicinal chemistry has revolutionized the process of drug discovery and development. For scaffolds like this compound, these in silico techniques, including virtual screening, molecular docking, and quantitative structure-activity relationship (QSAR) analysis, offer a powerful avenue for the rational design of novel therapeutic agents and the prediction of their biological activities. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles and applications can be thoroughly understood by examining research on structurally related benzoic acid derivatives. These studies provide a clear framework for how this compound and its analogs can be effectively utilized in modern drug design.
Virtual Screening and Molecular Docking
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This process significantly narrows down the number of compounds that need to be synthesized and tested in the lab, saving time and resources. When a compound library is screened against a specific target, molecular docking is a key tool used to predict the binding mode and affinity of a ligand within the active site of a protein.
In the context of scaffolds similar to this compound, such as other benzoic acid derivatives, virtual screening has been successfully employed. For instance, a structure-based virtual screening of the ZINC15 database was conducted to find new inhibitors of the Trypanosoma cruzi trans-sialidase enzyme, using benzoic acid as a core scaffold. This effort identified 487 potential inhibitors with promising binding energy values nih.gov.
Molecular docking studies on various benzoic acid derivatives have demonstrated their potential to interact with a range of biological targets. A notable example is the investigation of several benzoic acid derivatives as potential antiviral agents against the SARS-CoV-2 main protease nih.govresearchgate.net. In such studies, the docking scores, which estimate the binding affinity, are calculated. For a series of benzoic acid derivatives, these scores ranged from -29.59 to -37.25, with an observed trend of increasing binding affinity with a greater number of hydroxyl groups on the molecule nih.gov. The interactions are often stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues in the target's active site nih.govresearchgate.net.
To illustrate how such data would be presented for this compound derivatives, the following hypothetical table outlines potential results from a molecular docking study against a generic protein kinase.
| Compound | Derivative of this compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|---|
| BAA-001 | Parent Compound | Kinase A | -6.5 | Lys72, Asp184 |
| BAA-002 | 4-Chloro derivative | Kinase A | -7.2 | Lys72, Asp184, Val57 |
| BAA-003 | 4-Methoxy derivative | Kinase A | -6.8 | Lys72, Asp184, Met109 |
| BAA-004 | 3,4-Dichloro derivative | Kinase A | -7.8 | Lys72, Asp184, Val57, Leu132 |
This table is for illustrative purposes only, based on typical data from molecular docking studies of similar compounds.
Quantitative Structure-Activity Relationship (QSAR)
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are critical for activity, QSAR models can be used to predict the activity of newly designed compounds before they are synthesized.
Studies on benzoylamino benzoic acid derivatives have successfully employed 2D and 3D-QSAR models to understand their inhibitory activity against enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH), an important target in Mycobacterium tuberculosis dergipark.org.tr. These models correlate biological activity with descriptors such as electronic, steric, and hydrophobic properties. For example, a 2D QSAR model for a series of antimicrobial benzoylamino benzoic acid derivatives indicated that the presence of aromatic rings with single bond substitutions could potentiate their activity dergipark.org.tr.
A hypothetical QSAR study on a series of this compound derivatives might yield a model that links their anti-inflammatory activity to specific structural features. The data from such a study could be presented as follows:
| Compound ID | Substitution on Benzoyl Ring | LogP (Lipophilicity) | Molecular Weight | Observed IC50 (µM) | Predicted IC50 (µM) |
|---|---|---|---|---|---|
| BAA-01 | H | 1.8 | 180.16 | 15.2 | 14.8 |
| BAA-02 | 4-F | 1.9 | 198.15 | 12.5 | 12.9 |
| BAA-03 | 4-Cl | 2.4 | 214.60 | 8.1 | 8.5 |
| BAA-04 | 4-CH3 | 2.2 | 194.19 | 10.3 | 10.1 |
This table is a hypothetical representation of data from a QSAR study to illustrate the concept.
By integrating these computational approaches, researchers can efficiently design and screen novel compounds based on the this compound scaffold. Virtual screening can identify initial hits from large databases, molecular docking can refine their binding modes and predict affinities, and QSAR can guide the optimization of these hits to enhance their biological activity, leading to the development of more potent and selective drug candidates.
Theoretical and Computational Chemistry Studies on Benzoyloxyacetic Acid
Solvation Effects and Environmental Perturbations on Molecular Behavior
The study of solvation effects and environmental perturbations through theoretical and computational chemistry provides crucial insights into the behavior of molecules in different solvent environments. These investigations are essential for understanding reaction mechanisms, predicting molecular properties, and designing new chemical entities. For Benzoyloxyacetic acid, such studies would elucidate how its structure, reactivity, and spectroscopic properties are influenced by the surrounding medium. However, a comprehensive review of the scientific literature reveals a significant gap in this area.
As of now, there are no specific theoretical or computational studies that have been published focusing on the solvation effects and environmental perturbations on the molecular behavior of this compound. While extensive research exists on related compounds such as benzoic acid and other carboxylic acids, this body of work cannot be directly extrapolated to this compound due to the unique electronic and structural characteristics imparted by the ester linkage to the acetic acid moiety.
The exploration of solvation for a molecule like this compound would typically involve several computational approaches:
Continuum Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. They are computationally efficient for estimating the bulk electrostatic effects of the solvent on the solute.
Explicit Solvation Models: In this approach, individual solvent molecules are included in the computational model. This allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. Molecular Dynamics (MD) or Monte Carlo (MC) simulations are often employed to sample a large number of solvent configurations.
Hybrid or Cluster-Continuum Models: These methods combine explicit solvent molecules in the first solvation shell with a continuum model for the bulk solvent, aiming to balance accuracy and computational cost.
Detailed research findings from such studies would typically be presented in data tables, illustrating key parameters. For instance, a study on this compound in different solvents might produce data similar to the hypothetical tables below.
Hypothetical Data Table 1: Calculated Solvation Free Energies (ΔGsolv) of this compound in Various Solvents using a Continuum Model (e.g., SMD)
| Solvent | Dielectric Constant (ε) | ΔGsolv (kcal/mol) |
| Water | 78.39 | -12.5 |
| Methanol | 32.6 | -10.2 |
| Acetonitrile | 37.5 | -9.8 |
| Dimethyl Sulfoxide | 46.7 | -11.5 |
| Chloroform (B151607) | 4.81 | -5.3 |
| Hexane | 1.88 | -2.1 |
Note: The data in this table is hypothetical and for illustrative purposes only, as no published research is available.
Hypothetical Data Table 2: Key Interatomic Distances (Å) in the First Solvation Shell of this compound from Molecular Dynamics Simulations
| Solvent | Interaction Site | Average Distance (Å) |
| Water | Carbonyl Oxygen (ester) --- Water Hydrogen | 1.85 |
| Water | Carboxyl Hydrogen --- Water Oxygen | 1.70 |
| Methanol | Carbonyl Oxygen (ester) --- Methanol Hydroxyl H | 1.90 |
| Methanol | Carboxyl Hydrogen --- Methanol Oxygen | 1.75 |
Note: The data in this table is hypothetical and for illustrative purposes only, as no published research is available.
Such computational studies would provide a molecular-level understanding of how different solvents can stabilize or destabilize this compound, influence its conformational preferences, and affect the acidity of its carboxylic acid group. Environmental perturbations, such as changes in temperature or pressure, could also be simulated to predict their impact on the molecule's behavior in solution.
Role of Benzoyloxyacetic Acid in Chemical Biology and Biochemical Research
Metabolic Transformations and Biotransformation Pathways of Related Compounds
The metabolism of foreign compounds (xenobiotics) like benzoyloxyacetic acid is a critical process in determining their biological activity and duration. This biotransformation typically occurs in two phases. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.
As this compound is an ester, its initial metabolic step is predicted to be hydrolysis, a Phase I reaction, yielding benzoic acid and glycolic acid. The subsequent metabolic transformations would then follow the established pathways for these individual molecules. Benzoic acid, a well-studied xenobiotic, is known to undergo Phase II conjugation reactions directly. For instance, it is conjugated with glycine (B1666218) in the liver to form hippuric acid, a process that has been recognized as one of the first discovered xenobiotic transformation reactions. This conjugation is a key detoxification pathway for aromatic acids.
Fungal and Microbial Biotransformation Studies
Microorganisms, particularly fungi, are widely recognized for their versatile enzymatic machinery capable of transforming a vast array of chemical structures. This capability, known as biotransformation, is a valuable tool for producing novel compounds and studying metabolic pathways. Fungal and microbial systems catalyze a variety of reactions, including hydroxylations, oxidations, epoxidations, and conjugations. scirp.org
While specific biotransformation studies on this compound are not documented, the metabolic potential of microbes can be inferred from their action on related aromatic compounds. Fungi are known to perform stereoselective hydroxylations and other oxidative modifications on complex molecules. scirp.org It is plausible that microorganisms could hydroxylate the benzene (B151609) ring of this compound or its metabolite, benzoic acid, leading to a variety of phenolic derivatives. These organisms could also potentially produce glycoside conjugates, a common microbial transformation for compounds with available hydroxyl or carboxyl groups.
Below is a table summarizing common biotransformation reactions catalyzed by microorganisms that could be relevant to this compound or its metabolites.
| Reaction Type | Description | Potential Product from this compound/Metabolites |
| Hydrolysis | Cleavage of the ester bond by microbial esterases. | Benzoic acid and Glycolic acid |
| Hydroxylation | Introduction of a hydroxyl (-OH) group onto the aromatic ring. | Hydroxybenzoic acids |
| Oxidation | Oxidation of functional groups. | Dihydroxybenzoic acids |
| Glycosylation | Attachment of a sugar moiety (e.g., glucose) to a functional group. | Benzoic acid glucoside |
Enzymatic Hydrolysis and Conjugation Reactions
Enzymatic Hydrolysis: The central metabolic event for this compound is the enzymatic hydrolysis of its ester bond. This reaction is catalyzed by a broad class of enzymes known as esterases (a subclass of hydrolases), which are ubiquitous in biological tissues, particularly the liver, kidneys, and plasma. acs.org The reaction cleaves the molecule into its parent constituents: benzoic acid and glycolic acid.
This compound + H₂O ---(Esterase)---> Benzoic acid + Glycolic acid
This hydrolysis is a critical activation step, as it releases the two distinct chemical entities that will then engage with other metabolic and signaling pathways. nih.gov
Conjugation Reactions: Following hydrolysis, the resulting benzoic acid is a prime substrate for Phase II conjugation reactions. These reactions serve to increase the polarity of the molecule, preparing it for elimination from the body. The most prominent of these for benzoic acid is conjugation with an amino acid.
Glycine Conjugation: In mammals, benzoic acid is readily conjugated with glycine to form N-benzoylglycine, more commonly known as hippuric acid. This reaction is catalyzed by the enzyme glycine-N-acyltransferase. mdpi.com
Glucuronidation: Another significant conjugation pathway involves the attachment of glucuronic acid to the carboxyl group of benzoic acid, forming an acyl-glucuronide. This process is mediated by UDP-glucuronyltransferases.
The table below outlines the primary enzymatic reactions anticipated for this compound.
| Reaction | Enzyme Class | Substrate | Product(s) | Significance |
| Hydrolysis | Esterases (Hydrolases) | This compound | Benzoic acid, Glycolic acid | Releases the constituent molecules for further metabolism. |
| Amino Acid Conjugation | Glycine-N-acyltransferase | Benzoic acid | Hippuric acid (N-benzoylglycine) | Major detoxification and elimination pathway for benzoic acid. mdpi.com |
| Glucuronidation | UDP-glucuronyltransferases | Benzoic acid | Benzoate-glucuronide | Alternative pathway for increasing water solubility and excretion. |
Interplay with Cellular Signaling Pathways and Regulatory Networks
The metabolic products of this compound, namely benzoic acid and glycolic acid, have been shown to interact with specific cellular signaling pathways. These interactions suggest that this compound could serve as a precursor to biologically active molecules that modulate cellular function.
Benzoic Acid: Research in the yeast Saccharomyces cerevisiae has shown that benzoic acid can specifically inhibit macroautophagy, a critical cellular recycling process required for survival under nitrogen starvation. nih.gov This study also indicated that benzoic acid partially inhibits protein maturation and trafficking from the endoplasmic reticulum (ER) to the Golgi apparatus. nih.gov The protein kinase Atg1 appears to play a functional role in the cellular adaptation to benzoic acid. nih.gov In the context of plant and soil microbiology, benzoic acid can also act as a signaling molecule in the rhizosphere. frontiersin.org
Glycolic Acid: Glycolic acid is known to have significant effects on skin cells (keratinocytes). Studies have demonstrated that it can induce keratinocyte proliferation by activating the TRPV1 (transient receptor potential vanilloid 1) ion channel, an acid-sensitive channel. nih.gov This activation leads to a transient release of ATP, which can further stimulate cell growth through P2 receptors. nih.gov Furthermore, glycolic acid has been shown to suppress UVB-induced inflammation in keratinocytes and mouse skin by modulating the NF-κB (nuclear factor kappa B) signaling pathway. nih.gov It achieves this by reducing the production of NF-κB-dependent inflammatory mediators like IL-6, IL-8, and COX-2. nih.gov A separate study has also implicated glycolic acid in modulating the PI3K/Akt/NF-κB pathway. mdpi.com
The following table summarizes the known interactions of the metabolites with cellular signaling networks.
| Metabolite | Affected Pathway/Process | Cellular Effect | Organism/Model |
| Benzoic Acid | Macroautophagy | Inhibition of cellular recycling | Saccharomyces cerevisiae nih.gov |
| ER-to-Golgi Trafficking | Partial inhibition of protein transport | Saccharomyces cerevisiae nih.gov | |
| Glycolic Acid | TRPV1 / ATP Signaling | Induction of cell proliferation | Human keratinocytes nih.gov |
| NF-κB Signaling | Suppression of UVB-induced inflammation | Human keratinocytes, Mouse skin nih.gov | |
| PI3K/Akt/NF-κB Pathway | Modulation of inflammatory response | Human keratinocytes mdpi.com |
Application as a Chemical Probe for Investigating Biological Processes
The chemical structure of this compound, specifically its ester linkage, makes it a candidate for development as a chemical probe to investigate specific biological processes. Chemical probes are small molecules used to study and manipulate biological systems, often by targeting a specific enzyme or pathway.
One potential application is in the design of probes to measure esterase activity. Esterase activity is crucial in drug metabolism and is implicated in various pathologies. rsc.org Probes for esterase activity are often designed as "turn-on" systems where an ester bond masks a reporter molecule, such as a fluorophore. nih.gov Upon enzymatic cleavage of the ester by cellular esterases, the reporter is released, leading to a detectable signal (e.g., an increase in fluorescence). A derivative of this compound could be synthesized to incorporate a fluorescent reporter group, which would be released upon hydrolysis, allowing for the quantification of esterase activity in cells or tissue lysates. nih.govresearchgate.net
Additionally, this compound can be viewed as a model for an ester prodrug. nih.gov Prodrugs are inactive compounds that are converted into active drugs in the body, often through enzymatic cleavage. nih.gov The ester prodrug approach is a classic strategy used to mask polar functional groups, thereby improving a molecule's ability to cross cell membranes. nih.govscirp.org In a research context, this compound could serve as a chemical tool for the controlled intracellular delivery of its two distinct bioactive components, benzoic acid and glycolic acid. By using this single molecule, researchers could simultaneously deliver its metabolites to study their combined or individual effects on the cellular signaling pathways described previously, such as autophagy and inflammation. This approach could help elucidate the interplay between different cellular responses in a controlled manner.
Future Perspectives and Emerging Research Directions for this compound: A Field Ripe for Exploration
While a comprehensive body of research specifically detailing the future perspectives of this compound is not yet established, its structural relationship to well-studied compounds like mandelic acid provides a foundation for projecting potential avenues of scientific inquiry. The exploration of this compound and its derivatives stands as a promising frontier in medicinal chemistry and chemical biology, with opportunities to develop novel therapeutic agents and research tools.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
